molecular formula C35H56O8 B3061271 Papyriferic acid CAS No. 78782-15-7

Papyriferic acid

Cat. No. B3061271
CAS RN: 78782-15-7
M. Wt: 604.8 g/mol
InChI Key: RLVAVWQAAQFUOP-ZIIHTOBBSA-N
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Description

Papyriferic Acid (PA) is a triterpene that is secreted by glands on twigs of the juvenile ontogenetic phase of resin-producing tree birches such as Betula neoalaskana and B. pendula . It deters browsing by mammals such as the snowshoe hare .


Synthesis Analysis

The amide derivatives of papyriferic acid were synthesized by treating papyriferic acid with oxalyl dichloride, and then reacting with appropriate amines . In another study, betulin 3-caffeate was synthesized from betulin .


Molecular Structure Analysis

Papyriferic acid has a molecular formula of C35H56O8 . It is a dammarane triterpene and the principal component of the resin secreted by glandular trichomes (resin glands) produced by the current-annual-growth (CAG) twigs of the juvenile ontogenetic phase of the resinous tree birches .


Chemical Reactions Analysis

After oral administration to rats, PA and several metabolites were found in feces but not urine, indicating that little was absorbed systemically. Metabolism involved various combinations of hydrolysis of its acetyl and malonyl ester groups, and hydroxylation of the terpene moiety .

Scientific Research Applications

Inhibition of Succinate Dehydrogenase in Animals

Papyriferic acid (PA), a triterpene found in birch trees such as Betula neoalaskana and B. pendula, has been shown to deter browsing by mammals like the snowshoe hare (Lepus americanus). Research has revealed that PA inhibits succinate dehydrogenase (SDH) in liver mitochondria across various species, including ox, rabbit, and rat. This inhibition, through an uncompetitive mechanism, suggests that PA decreases mitochondrial energy production in gastrointestinal cells, potentially causing nausea and discomfort in animals, thus deterring them from feeding on birch trees (McLean et al., 2009). Further supporting this, another study found that PA inhibits SDH in snowshoe hares by binding to ubiquinone binding sites in complex II, indicating a potential mechanism of toxicity and antifeedant effects of PA (Forbey et al., 2011).

Role in Birch Trees' Defense

PA is a significant component in the defense mechanism of birch trees, particularly against herbivores like snowshoe hares. It has been identified as a major deterrent compound in the juvenile growth phase of Alaska paper birch (Betula resinifera), where its concentration is significantly higher compared to mature internodes. This high concentration of PA in juvenile birch makes them less palatable to snowshoe hares, contributing to the tree's survival and growth (Reichardt et al., 1984).

Mechanism of Action

PA was found to be a potent inhibitor of succinate dehydrogenase (SDH) from livers of ox, rabbit, and rat . It acts by an uncompetitive mechanism, meaning that it binds to the enzyme-substrate complex .

properties

IUPAC Name

3-[[(3R,5R,8R,9R,10R,12R,13R,14R,17S)-12-acetyloxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O8/c1-20(36)41-22-18-24-32(6)14-12-25(42-28(39)19-27(37)38)30(2,3)23(32)11-16-33(24,7)34(8)15-10-21(29(22)34)35(9)17-13-26(43-35)31(4,5)40/h21-26,29,40H,10-19H2,1-9H3,(H,37,38)/t21-,22+,23-,24+,25+,26+,29-,32-,33+,34+,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVAVWQAAQFUOP-GNYBQDBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C3(CCC(C(C3CCC2(C4(C1C(CC4)C5(CCC(O5)C(C)(C)O)C)C)C)(C)C)OC(=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@H](C([C@@H]3CC[C@]2([C@]4([C@H]1[C@H](CC4)[C@@]5(CC[C@@H](O5)C(C)(C)O)C)C)C)(C)C)OC(=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301000018
Record name 3-{[12-(Acetyloxy)-25-hydroxy-20,24-epoxydammaran-3-yl]oxy}-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Papyriferic acid

CAS RN

78782-15-7
Record name Dammarane-3,12,25-triol, 20,24-epoxy-, 12-acetate 3-(hydrogen propanedioate), (3α,12β,24R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78782-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[12-(Acetyloxy)-25-hydroxy-20,24-epoxydammaran-3-yl]oxy}-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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